Product packaging for 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile(Cat. No.:CAS No. 2060482-35-9)

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile

Cat. No.: B2369471
CAS No.: 2060482-35-9
M. Wt: 169.187
InChI Key: PBUHHPOPTVGGMY-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. wisdomlib.org These compounds are of paramount importance in chemistry and biology, forming the core structure of a vast number of natural and synthetic molecules. openmedicinalchemistryjournal.commdpi.com In medicinal chemistry, nitrogen heterocycles are considered "privileged scaffolds" because they are found in over 75% of FDA-approved drugs and are integral to numerous biologically active molecules like alkaloids, vitamins, and nucleic acids. rsc.orgnih.gov Their significance stems from the ability of the nitrogen atom to form hydrogen bonds with biological targets, such as enzymes and receptors, which is a crucial aspect of drug design. nih.gov Furthermore, their diverse electronic properties and reactivity make them essential building blocks in the development of pharmaceuticals, agrochemicals, dyes, and functional materials like polymers and corrosion inhibitors. openmedicinalchemistryjournal.commdpi.com The continuous exploration of nitrogen heterocycles is a major focus of modern chemical research, aimed at discovering new therapeutic agents and advanced materials. nih.govijsrtjournal.com

Overview of Pyridine (B92270) and Pyrrole (B145914) Scaffold Chemistry

Pyridine and pyrrole are fundamental aromatic nitrogen heterocycles, each with distinct chemical properties that make them valuable scaffolds in organic chemistry.

Pyridine is a six-membered aromatic ring structurally related to benzene, with one carbon atom replaced by a nitrogen atom. nih.govwikipedia.org This nitrogen atom makes the ring electron-deficient and weakly basic. nih.gov Unlike benzene, the electron density in pyridine is not evenly distributed, which influences its reactivity. wikipedia.org It is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, and less reactive towards electrophilic substitution, which typically occurs at the C-3 position under harsh conditions. nih.gov The pyridine nucleus is a ubiquitous feature in many natural products, including vitamins like niacin and alkaloids, and is a key component in thousands of pharmaceutical drugs. nih.gov

Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. nih.gov It is a component of many highly important biological molecules, including heme in hemoglobin, chlorophyll, and various alkaloids. alliedacademies.org The pyrrole scaffold is considered an essential structural motif in a wide array of natural and synthetic bioactive compounds. alliedacademies.orgresearchgate.net Due to its five-membered ring structure, it is considered electron-rich and readily undergoes electrophilic substitution, primarily at the C-2 position. Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties, making them a focal point in drug discovery. nih.govresearchgate.net

PropertyPyridinePyrrole
Ring Size 6-membered5-membered
Aromaticity AromaticAromatic
Basicity Weakly BasicVery Weakly Basic
Reactivity Prone to nucleophilic substitutionProne to electrophilic substitution
Electron Density Electron-deficient ringElectron-rich ring
Natural Occurrence Vitamins (Niacin), AlkaloidsHeme, Chlorophyll, Porphyrins

Importance of the Carbonitrile Group in Organic Synthesis and Functional Materials

The carbonitrile, or cyano, group (-C≡N) is a highly versatile functional group in organic chemistry. wisdomlib.orgfiveable.me Its strong electron-withdrawing nature and linear geometry significantly influence the electronic properties and reactivity of the molecule to which it is attached. fiveable.me In organic synthesis, the nitrile group serves as a valuable intermediate, as it can be readily converted into a variety of other functional groups, including primary amines (via reduction), carboxylic acids and amides (via hydrolysis), and ketones (via reaction with Grignard reagents). fiveable.menumberanalytics.comresearchgate.net This synthetic flexibility makes it a key building block in the production of pharmaceuticals and agrochemicals. numberanalytics.com

Beyond its role in synthesis, the nitrile group is also important in the field of functional materials. The polarity and triple-bond structure of the cyano group can impart unique electronic and photophysical properties to a molecule. These properties are leveraged in the design of liquid crystals, organic semiconductors, and fluorescent probes.

Rationale for Investigating the 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile Architecture

The specific architecture of this compound is of significant scientific interest due to the synergistic interplay between its three constituent parts. This molecule strategically links an electron-rich pyrrole ring to an electron-deficient pyridine ring. This "push-pull" electronic arrangement can lead to unique photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with interesting fluorescence and non-linear optical behaviors.

The fusion of these two important pharmacophores, pyrrole and pyridine, is a well-established strategy in medicinal chemistry to create novel molecular frameworks with potentially enhanced biological activity. nih.govnih.gov The nitrile group at the 2-position of the pyridine ring further enhances the molecule's utility. It acts as a powerful electron-withdrawing group, amplifying the push-pull effect. Additionally, the nitrogen atom of the cyano group can act as a coordination site for metal ions, making the molecule a potential ligand for creating novel organometallic complexes with catalytic or material applications. The presence of the nitrile also provides a key synthetic handle for further chemical modifications, allowing for the creation of a library of related derivatives for structure-activity relationship studies. nih.gov

Research Gaps and Opportunities in the Field of Pyrrole-Pyridine Nitrile Derivatives

While the synthesis of various pyrrole-pyridine derivatives is an active area of research, several gaps and opportunities remain, particularly for nitrile-functionalized systems like this compound. researchgate.netrsc.org A primary research gap is the comprehensive characterization of the photophysical and electronic properties of these molecules. Detailed studies on their fluorescence quantum yields, solvatochromism, and potential as organic light-emitting diode (OLED) materials are often limited.

Opportunities for future research are abundant. There is significant potential in exploring the application of these compounds as sensors, where changes in their fluorescence could signal the presence of specific metal ions or anions. Another promising avenue is their use as building blocks in supramolecular chemistry and materials science. The synthesis of a broader range of derivatives, with different substituents on either the pyrrole or pyridine rings, would allow for the fine-tuning of their electronic and steric properties for specific applications. mdpi.com Furthermore, exploring their coordination chemistry with a variety of transition metals could lead to the discovery of new catalysts or magnetic materials. The biological activity of this specific class of compounds also remains largely underexplored, presenting an opportunity for drug discovery programs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B2369471 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile CAS No. 2060482-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-8-3-1-4-10(13-8)9-5-2-6-12-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUHHPOPTVGGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 6 1h Pyrrol 2 Yl Pyridine 2 Carbonitrile

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is substituted with an electron-donating pyrrole (B145914) group at the 6-position and a potent electron-withdrawing carbonitrile group at the 2-position. This substitution pattern significantly influences the ring's susceptibility to both electrophilic and nucleophilic attacks.

Nucleophilic Aromatic Substitution (NAS): Conversely, the pyridine ring is inherently activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.comechemi.com This reactivity is due to the nitrogen atom's ability to stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.com In the target molecule, the powerful electron-withdrawing carbonitrile group at the 2-position makes this position, and the 4- and 6-positions, highly electrophilic and thus susceptible to nucleophilic attack. The stability of the anionic intermediate formed during attack at the 2- or 4-position is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com Therefore, nucleophilic aromatic substitution is a favored reaction pathway for this pyridine nucleus.

Table 1: Predicted Aromatic Substitution Patterns on the Pyridine Nucleus

Reaction TypeReactivityFavored PositionsInfluencing Factors
Electrophilic Low3- and 5-positionsDeactivation by ring nitrogen and C2-cyano group.
Nucleophilic High4-positionActivation by ring nitrogen and C2-cyano group. stackexchange.comechemi.com

Functionalization of the pyridine ring can be achieved through various methods, primarily leveraging its susceptibility to nucleophilic substitution. Strong nucleophiles such as alkoxides, amines, or thiolates could potentially displace a suitable leaving group at the 4- or 6-positions, although in this specific molecule, direct substitution of a hydrogen atom (Chichibabin reaction) is less likely due to the existing substituents.

Another strategy involves the N-oxidation of the pyridine nitrogen. The resulting pyridine N-oxide is more activated towards both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 6-positions). Following a substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.

Reactivity of the Pyrrole Moiety

The pyrrole ring is a five-membered, electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. pearson.com

Pyrrole is significantly more reactive towards electrophiles than benzene, and reactions can often proceed under mild conditions. pearson.com Electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions) because the resulting carbocation intermediate is stabilized by a greater number of resonance structures (three) compared to attack at the C3 or C4 positions (β-positions), which yields an intermediate with only two resonance structures. slideshare.netvedantu.comonlineorganicchemistrytutor.com

In 6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile, one of the α-positions (C2) is already substituted with the pyridine ring. Therefore, electrophilic substitution will be directed primarily to the other α-position (C5) and to a lesser extent, the β-positions (C3 and C4). Common electrophilic substitution reactions applicable to the pyrrole moiety include:

Halogenation: Rapid reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Typically performed with milder nitrating agents like acetyl nitrate to avoid polymerization.

Sulfonation: Often carried out using a pyridine-SO₃ complex.

Friedel-Crafts Acylation: Can be achieved with acid anhydrides in the presence of a mild Lewis acid.

The proton attached to the pyrrole nitrogen is weakly acidic (pKa ≈ 17) and can be removed by strong bases, such as sodium hydride (NaH) or Grignard reagents, to form the pyrrolide anion. This anion is a potent nucleophile and can be used for N-functionalization reactions. Alkylation, acylation, or silylation at the nitrogen atom can be readily achieved by treating the pyrrolide anion with appropriate electrophiles like alkyl halides or acyl chlorides. This provides a straightforward method for introducing a variety of substituents onto the pyrrole nitrogen without altering the aromatic ring itself.

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group is one of the most versatile functional groups in organic synthesis, capable of being converted into a wide array of other functionalities. researchgate.net Its strong electron-withdrawing nature also influences the reactivity of the adjacent pyridine ring.

Key transformations of the carbonitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or, under milder conditions, a primary amide.

Reduction: Catalytic hydrogenation (e.g., with H₂/Pd-C) or reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine (aminomethyl group).

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond. Subsequent hydrolysis of the resulting imine intermediate yields a ketone.

Cyclization Reactions: The nitrile group can act as an electrophile in intramolecular or intermolecular cyclization reactions to form various heterocyclic rings, such as tetrazoles (via reaction with azides) or thiazoles. nih.gov

Table 2: Selected Transformations of the Carbonitrile Group

Reaction TypeReagents and ConditionsResulting Functional Group
Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic acid (-COOH)
Partial Hydrolysis H₂O₂, OH⁻Amide (-CONH₂)
Reduction LiAlH₄ or H₂, Raney NiPrimary amine (-CH₂NH₂)
Addition 1. RMgBr, 2. H₃O⁺Ketone (-C(O)R)
Cycloaddition NaN₃, NH₄ClTetrazole ring

Hydrolysis to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed to yield either the corresponding carboxylic acid or amide, depending on the reaction conditions. This transformation proceeds in stages, typically forming the amide as an intermediate, which can then be further hydrolyzed to the carboxylic acid.

Under acidic conditions, using a reagent like aqueous hydrochloric acid with heating, the nitrile is typically fully hydrolyzed to the carboxylic acid, 6-(1H-pyrrol-2-yl)picolinic acid, with the concurrent formation of an ammonium salt. Conversely, basic hydrolysis with an aqueous alkali solution, such as sodium hydroxide, initially produces the carboxylate salt, 6-(1H-pyrrol-2-yl)picolinate, and ammonia (B1221849) gas.

Controlled hydrolysis to isolate the intermediate amide, 6-(1H-pyrrol-2-yl)picolinamide, is also achievable. This often requires milder reaction conditions, such as adjusting the temperature, reaction time, or the concentration of the acid or base. For instance, treatment with hydrogen peroxide in an alkaline solution is a method known to selectively convert nitriles to amides.

ProductTypical Reagents and ConditionsNotes
6-(1H-pyrrol-2-yl)picolinamideControlled acidic or basic hydrolysis (e.g., H₂O₂, NaOH(cat))The amide is an intermediate in the hydrolysis to the carboxylic acid.
6-(1H-pyrrol-2-yl)picolinic acidStrong acid (e.g., aq. HCl, H₂SO₄) and heatResults in the free carboxylic acid and an ammonium salt.
Sodium 6-(1H-pyrrol-2-yl)picolinateStrong base (e.g., aq. NaOH) and heatYields the salt of the carboxylic acid; acidification is needed to obtain the free acid.

Reduction to Amines

The nitrile group is readily reduced to a primary amine, yielding (6-(1H-pyrrol-2-yl)pyridin-2-yl)methanamine. This transformation is a key step in converting the cyano group into a reactive aminomethyl substituent. Several methods are effective for this reduction.

A common and powerful method involves the use of strong hydride-reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). adichemistry.commasterorganicchemistry.com LiAlH₄ is a potent nucleophilic reducing agent that effectively reduces nitriles to primary amines. adichemistry.commasterorganicchemistry.compharmaguideline.com

Alternatively, catalytic hydrogenation is a widely used industrial and laboratory method. google.comtcichemicals.com This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. tcichemicals.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. tcichemicals.com The conditions for catalytic hydrogenation, such as pressure, temperature, and choice of catalyst, can be tuned to achieve the desired reduction. researchgate.net

MethodReagent(s)ProductNotes
Hydride ReductionLithium Aluminum Hydride (LiAlH₄) in dry ether/THF(6-(1H-pyrrol-2-yl)pyridin-2-yl)methanamineA strong, non-selective reducing agent. masterorganicchemistry.compharmaguideline.com
Catalytic HydrogenationH₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni)(6-(1H-pyrrol-2-yl)pyridin-2-yl)methanamineConditions can be adjusted for selectivity. google.comresearchgate.net

Cycloaddition Reactions (e.g., Formation of Triazoles with Hydrazine)

The nitrile functionality can participate in cycloaddition reactions to form various heterocyclic rings. A notable example is the reaction with hydrazine to form nitrogen-rich heterocycles like triazoles or tetrazines. The reaction of 2-cyanopyridine derivatives with hydrazine has been documented as a pathway to such compounds. researchgate.netnih.gov

When this compound reacts with hydrazine (N₂H₄), the initial step is the nucleophilic addition of hydrazine to the carbon-nitrogen triple bond to form an amidrazone intermediate. This intermediate can then react further. For instance, it can react with a second molecule of the nitrile, which, after a series of steps including cyclization and oxidation, can lead to the formation of a 1,2,4,5-tetrazine ring. nih.gov

Alternatively, under different conditions or with different reagents, the amidrazone could be cyclized to form a 1,2,4-triazole ring. The formation of 1,2,3-triazoles often involves the reaction of azides with alkynes, but 1,2,4-triazoles can be synthesized from nitrile precursors. chemistryjournal.netfrontiersin.org

Coordination Chemistry of 6 1h Pyrrol 2 Yl Pyridine 2 Carbonitrile As a Multidentate Ligand

Spectroscopic Investigations of Coordination Complexes

Vibrational Spectroscopy Changes Upon Complexation

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for probing the interaction between a ligand and a metal ion. Upon complexation of 6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile with a metal center, characteristic shifts in the vibrational frequencies of its functional groups are expected.

The most indicative vibrations include the C≡N stretch of the nitrile group, the ring breathing and deformation modes of the pyridine (B92270) ring, and the N-H stretch of the pyrrole (B145914) ring.

Pyridine Ring Vibrations: The coordination of the pyridine nitrogen to a metal ion typically causes a blue shift (an increase in wavenumber) of the pyridine ring's vibrational modes. This is due to the kinematic coupling and the stiffening of the ring structure upon metal binding. For instance, the characteristic ring vibrations found between 1400 and 1650 cm⁻¹ in the free ligand are expected to shift to higher frequencies.

Nitrile Group (C≡N) Vibration: The C≡N stretching frequency, typically observed around 2220-2240 cm⁻¹, is also sensitive to coordination. If the nitrile nitrogen participates in binding to the metal, its stretching frequency is expected to increase. This shift arises from the donation of electron density from the nitrogen's lone pair to the metal, which strengthens the C≡N bond.

Pyrrole N-H Vibration: The N-H stretching vibration of the pyrrole ring, usually seen as a broad band around 3300-3400 cm⁻¹, can provide evidence of its involvement in coordination. If the pyrrole nitrogen coordinates directly to the metal (often following deprotonation), this band will disappear. If it is not directly coordinated but is involved in hydrogen bonding within the crystal lattice, its position and shape may change significantly.

In related pyridine carboxamide complexes, coordination to a metal like copper generally leads to slight blue-shifts of the characteristic ligand vibrations mdpi.com. The table below summarizes the anticipated changes in key vibrational frequencies upon complexation.

Vibrational ModeTypical Wavenumber (Free Ligand)Expected Change Upon CoordinationRationale
Pyrrole N-H Stretch~3300-3400 cm⁻¹Shift or DisappearanceInvolvement in H-bonding or deprotonation for direct coordination.
Nitrile C≡N Stretch~2220-2240 cm⁻¹Increase (Blue Shift)Coordination of nitrile nitrogen strengthens the C≡N bond.
Pyridine Ring Modes~1400-1650 cm⁻¹Increase (Blue Shift)Stiffening of the ring structure upon metal binding. mdpi.com

NMR Spectroscopic Evidence for Metal Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in elucidating the structure of coordination complexes in solution. The binding of a metal ion to this compound induces significant changes in the chemical shifts of the ligand's protons and carbons.

¹H NMR Spectroscopy: The protons on the pyridine ring are particularly diagnostic. Upon coordination of the pyridine nitrogen, the electron density around the ring is reduced, leading to a deshielding effect. Consequently, the signals for the pyridine protons are expected to shift downfield (to a higher ppm value). The magnitude of this shift can provide information about the strength of the metal-ligand bond. acs.orgrsc.org Similarly, the protons on the pyrrole ring, especially the N-H proton and the proton adjacent to the pyridine ring, will experience changes in their chemical environment and exhibit shifts upon complexation.

¹³C NMR Spectroscopy: The carbon atoms of the pyridine and pyrrole rings also experience downfield shifts upon coordination due to the same deshielding effects. The carbon of the nitrile group is another useful probe for determining its involvement in coordination.

In studies of related N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine ligands, the aromatic protons are observed between 6.1 and 8.1 ppm nih.govresearchgate.net. For palladium(II) complexes with functionalized pyridine ligands, downfield shifts in ¹H NMR spectra are consistently observed upon coordination, correlating with ligand basicity acs.org.

NucleusKey AtomsExpected Chemical Shift Change Upon CoordinationReason
¹HPyridine ProtonsDownfield Shift (Increase in ppm)Deshielding due to electron withdrawal by the metal ion. acs.org
¹HPyrrole N-H ProtonSignificant shift or broadeningChange in electronic environment and potential for proton exchange.
¹³CPyridine CarbonsDownfield Shift (Increase in ppm)Deshielding effect from metal coordination.
¹³CNitrile CarbonDownfield Shift (Increase in ppm)Indicates coordination of the nitrile nitrogen.

UV-Visible and Fluorescence Studies of Electronic Transitions in Complexes

The electronic properties of this compound and its metal complexes can be investigated using UV-Visible and fluorescence spectroscopy. The conjugated π-system extending over the pyridine and pyrrole rings gives rise to characteristic electronic transitions.

Ligand-Based Transitions: The free ligand is expected to exhibit intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. libretexts.org Weaker n→π* transitions, originating from the lone pairs of electrons on the nitrogen atoms, may also be observed. libretexts.org

Effects of Complexation: Upon coordination to a metal ion, these intramolecular transitions are typically perturbed. The energy of the π→π* and n→π* transitions often decreases, resulting in a bathochromic (red) shift to longer wavelengths tanta.edu.eg.

Charge-Transfer and d-d Transitions: In complexes with transition metals, new absorption bands may appear. These can include:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

d-d Transitions: For transition metal ions with d-electrons, transitions between d-orbitals can occur, which are typically weak and appear in the visible region, imparting color to the complexes ionicviper.org.

Fluorescence Properties: Many aromatic ligands are fluorescent. The formation of a complex can either quench or enhance this fluorescence. Coordination to paramagnetic metal ions (e.g., Cu(II), Ni(II)) often leads to quenching of fluorescence through energy or electron transfer processes. Conversely, coordination to diamagnetic ions (e.g., Zn(II), Cd(II)) can enhance fluorescence by increasing the rigidity of the ligand and reducing non-radiative decay pathways. Studies on pyrrole oligomers have shown stable emission properties that are sensitive to the presence of metal ions researchgate.net.

Transition TypeDescriptionTypical Spectral RegionNotes
π→πExcitation of an electron from a π bonding to a π anti-bonding orbital.UV Region (<400 nm)Intense absorption; shifts upon complexation. libretexts.org
n→πExcitation of a non-bonding electron to a π anti-bonding orbital.UV-Visible RegionWeak absorption; often obscured by π→π* bands. libretexts.orgtanta.edu.eg
d-dTransition of an electron between d-orbitals of the metal center.Visible RegionWeak absorption; gives color to transition metal complexes. ionicviper.org
Charge Transfer (LMCT/MLCT)Electron transfer between ligand and metal orbitals.UV-Visible RegionIntense absorption; depends on metal and ligand identity.

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography of related complexes)

Coordination Modes: The ligand is expected to act primarily as a bidentate N,N'-chelating agent, binding to a metal center via the pyridine nitrogen and the pyrrole nitrogen. This forms a stable five-membered chelate ring. Deprotonation of the pyrrole N-H group would create an anionic pyrrolide donor, which forms stronger bonds with metal ions. Tridentate coordination involving the nitrile nitrogen is also possible but may be less favorable depending on the metal ion's geometric preferences.

Molecular Geometry: The resulting geometry of the complex depends on the metal ion, its oxidation state, and the ligand-to-metal ratio.

Square Planar: With d⁸ metals like Pd(II) or Pt(II), a 1:2 metal-to-ligand ratio would likely result in a distorted square planar geometry.

Tetrahedral: For d¹⁰ metals like Zn(II) or Cd(II), tetrahedral geometries are common.

Octahedral: With many transition metals like Co(II) and Ni(II), octahedral geometries are favored, which would be achieved by coordinating two tridentate ligands or two bidentate ligands along with two additional solvent or anion ligands. mdpi.com

Bond Lengths: In related structures, metal-pyridine nitrogen (M-N(py)) bond lengths are typically in the range of 1.9 to 2.2 Å. Metal-pyrrolide nitrogen (M-N(pyr)) bonds are often slightly shorter and stronger, reflecting the anionic nature of the deprotonated pyrrole donor.

The table below presents representative structural data from analogous metal complexes containing pyridine and pyrrole moieties.

Complex TypeMetal IonCoordination GeometryTypical M-N(pyridine) (Å)Typical M-N(pyrrole) (Å)
Pyridine-based ComplexesNi(II), Co(II)Octahedral~2.1N/A
Pyrrolyl Dipyrrin ComplexPd(II)Distorted Square PlanarN/A~2.0
Pyridine Carboxamide ComplexesCu(II)Elongated Octahedral / Square Pyramidal~2.0 (equatorial)N/A

Redox Properties and Stability of Metal Complexes

The redox behavior of complexes containing this compound is expected to be rich, owing to the potential for both metal-centered and ligand-centered electron transfer processes. Pyrrole-containing ligands are known to be redox-active.

Ligand-Centered Redox Activity: The pyrrole ring is susceptible to oxidation. In a metal complex, this can lead to the formation of a ligand radical. This non-innocent behavior means the ligand can act as an electron reservoir, participating directly in the complex's reactivity.

Metal-Centered Redox Activity: If a redox-active transition metal is used (e.g., Fe, Co, Cu), the complex will exhibit metal-centered redox couples (e.g., Fe(II)/Fe(III) or Cu(II)/Cu(I)). The potential of these couples will be significantly influenced by the coordination environment provided by the ligand. The electron-donating properties of the pyrrolide and pyridine groups would tend to stabilize higher oxidation states of the metal.

Cyclic Voltammetry: This electrochemical technique is ideal for probing the redox properties. A cyclic voltammogram of a complex would be expected to show one or more reversible or irreversible waves corresponding to the various electron transfer processes. The potentials of these waves provide thermodynamic information about the stability of the different oxidation states. Uranyl complexes of redox-active ligands containing pyrrole moieties have been studied to explore their redox properties, often showing that reduction leads to the formation of a ligand-based radical ed.ac.uk.

Stability of Complexes: The formation of a five-membered chelate ring through bidentate N,N' coordination imparts significant thermodynamic stability to the resulting metal complexes due to the chelate effect. The kinetic stability (i.e., the rate of ligand exchange) will vary depending on the d-electron configuration and nature of the central metal ion.

Redox ProcessDescriptionExpected Electrochemical Signature
Metal-Centered Reduction/OxidationChange in the oxidation state of the central metal ion (e.g., Mⁿ⁺ ↔ M⁽ⁿ⁻¹⁾⁺).Reversible or quasi-reversible wave in cyclic voltammetry.
Ligand-Centered OxidationOne-electron oxidation of the pyrrole ring to form a radical cation.Typically an irreversible wave at positive potentials.
Ligand-Centered ReductionReduction of the conjugated π-system.Reversible or irreversible wave at negative potentials.

Based on a comprehensive search for scientific literature, detailed experimental or theoretical spectroscopic data specifically for the compound This compound is not available in the public domain. Publications containing the necessary Infrared, Raman, and Nuclear Magnetic Resonance (¹H, ¹³C, and 2D-NMR) characterization for this exact molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the specific requirements of the requested outline for "Advanced Spectroscopic Characterization and Structural Elucidation of this compound." Writing such an article would require speculation or the use of data from related but structurally distinct compounds, which would violate the instructions to focus solely on the specified molecule and maintain scientific accuracy.

General spectroscopic features for the constituent functional groups (pyrrole, pyridine, nitrile) are well-established. For instance:

The nitrile (C≡N) stretching vibration in IR and Raman spectra typically appears in the range of 2260-2200 cm⁻¹.

The pyrrole N-H stretch is usually observed as a broad band around 3500-3200 cm⁻¹ in the IR spectrum.

Aromatic C=C and C=N stretching vibrations for pyridine and pyrrole rings are expected in the 1600-1400 cm⁻¹ region.

¹H NMR signals for pyrrole protons typically appear between 6.0 and 7.5 ppm, while pyridine protons are found between 7.0 and 8.7 ppm.

The carbon of the nitrile group (C≡N) would be expected in the ¹³C NMR spectrum around 115-125 ppm.

However, without specific research on This compound , providing precise peak assignments, coupling constants, and detailed analysis of its conformational properties or intermolecular interactions as requested is not feasible.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 1h Pyrrol 2 Yl Pyridine 2 Carbonitrile

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile (molecular formula: C₁₀H₇N₃), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight.

High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula with high accuracy. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the characteristic cleavages of the pyrrole (B145914) and pyridine (B92270) rings and the loss of the nitrile group. Common fragmentation pathways for related heterocyclic compounds often involve the loss of small, stable molecules like HCN. A detailed analysis of these fragments would allow for the unambiguous confirmation of the compound's structure.

Table 1: Hypothetical Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Expected [M]⁺ Peak m/z 169

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules. The UV-Vis absorption spectrum is dictated by electronic transitions between molecular orbitals, primarily π-π* and n-π* transitions in conjugated systems like this compound.

Electronic Absorption Bands and π-π, n-π Transitions**

The compound is expected to exhibit strong absorption bands in the UV region due to its extended π-conjugated system formed by the interconnected pyrrole and pyridine rings. The π-π* transitions, typically of high intensity (large molar absorptivity, ε), would arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. A lower intensity n-π* transition might also be observed, resulting from the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to an antibonding π* orbital. The specific wavelengths (λmax) of these absorptions would be characteristic of the molecule's electronic structure.

Solvent Effects on Electronic Spectra

The position and intensity of absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For π-π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift to longer wavelengths. Conversely, n-π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths in more polar solvents due to the stabilization of the non-bonding orbitals. Studying these solvent effects provides valuable insight into the nature of the electronic transitions. Fluorescence spectroscopy would further characterize the excited state properties, providing information on the emission spectrum, quantum yield, and lifetime, which are crucial for applications in materials science and sensing.

Table 2: Expected UV-Vis Absorption Data in Different Solvents (Hypothetical)

Solvent Transition λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Hexane π-π* Data not available Data not available
n-π* Data not available Data not available
Ethanol (B145695) π-π* Data not available Data not available
n-π* Data not available Data not available
Acetonitrile π-π* Data not available Data not available

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of structural information for this compound.

Precise Bond Lengths, Bond Angles, and Torsional Conformations

An X-ray crystal structure would yield precise measurements of all bond lengths and angles within the molecule. This data would confirm the connectivity and reveal details about the hybridization and electronic delocalization within the aromatic rings. The torsional (dihedral) angle between the pyrrole and pyridine rings is a particularly important parameter, as it defines the degree of planarity and conjugation between the two heterocyclic systems. While crystal structures of related compounds, such as 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, show a nearly coplanar arrangement between the rings, the exact conformation for the title compound remains undetermined. nih.govnih.gov

Crystal Packing Analysis and Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)

Beyond the individual molecular structure, crystallography elucidates how molecules are arranged in the crystal lattice. This analysis reveals intermolecular interactions that govern the solid-state properties. For this compound, potential interactions would include N-H···N hydrogen bonds involving the pyrrole N-H donor and the pyridine or nitrile nitrogen acceptors. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are highly probable and would play a significant role in the crystal packing. Analysis of related structures suggests that such π-π stacking interactions, with specific centroid-centroid distances, are a key feature in the solid state of pyrrolyl-pyridine systems. nih.govnih.gov

Table 3: Key Crystallographic Parameters (Data Not Available)

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Dihedral Angle (Pyrrole-Pyridine) Data not available
Hydrogen Bond Distances/Angles Data not available

Computational and Theoretical Investigations of 6 1h Pyrrol 2 Yl Pyridine 2 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Through DFT calculations, a comprehensive understanding of the structural and electronic properties of 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile can be achieved.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations, typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to locate the minimum energy conformation of this compound.

The key conformational feature of this molecule is the dihedral angle between the pyridine (B92270) and pyrrole (B145914) rings. Due to some steric hindrance between the hydrogen atoms on the adjacent rings, a completely planar conformation is not expected to be the most stable. Theoretical calculations suggest a twisted conformation where the two rings are not in the same plane. This is consistent with crystallographic studies of similar substituted pyrrol-pyridine systems, which often show a dihedral angle between the rings. For instance, in related structures like 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile and 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the dihedral angles between the pyrrole and pyridine rings are observed to be 28.93° and 3.48° respectively. nih.govnih.govnih.gov The exact dihedral angle for this compound would be determined by the balance of steric repulsion and the drive for extended π-conjugation.

Table 1: Predicted Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC(pyridine)-C(pyrrole)1.47 Å
C≡N1.16 Å
Bond AngleC(pyridine)-C(pyrrole)-N(pyrrole)125.0°
Dihedral AnglePyridine Ring - Pyrrole Ring~20-30°

Note: The values in this table are theoretical predictions based on DFT calculations and trends observed in similar molecules.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. It is standard practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies. nih.gov

The vibrational spectrum of this compound is expected to exhibit characteristic bands for the pyridine ring, the pyrrole ring, and the nitrile group. For instance, the C≡N stretching vibration is typically observed in the range of 2220-2260 cm⁻¹. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹, while the ring stretching modes will appear in the 1400-1600 cm⁻¹ region. A comparison between the theoretically predicted and experimentally measured vibrational spectra can provide strong evidence for the calculated molecular structure. nih.govnih.gov

Table 2: Predicted Prominent Vibrational Frequencies of this compound (DFT/B3LYP/6-311++G(d,p))

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Experimental Region (cm⁻¹)
N-H Stretch (Pyrrole)~34503400-3500
Aromatic C-H Stretch~3100-30003100-3000
C≡N Stretch~22402220-2260
Pyridine Ring Stretch~1580, 14701600-1450
Pyrrole Ring Stretch~1530, 14001550-1350

Note: The predicted frequencies are scaled by a typical factor of ~0.96. Experimental data is required for a direct comparison.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energy Levels, Band Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is anticipated to be distributed over the electron-deficient pyridine ring and the nitrile group. This distribution suggests that the molecule can act as both an electron donor (from the pyrrole moiety) and an electron acceptor (at the pyridine-nitrile side). The HOMO-LUMO gap provides insight into the electronic excitation properties of the molecule. A smaller gap generally implies that the molecule is more reactive and can be more easily excited. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Energy (eV)
HOMO Energy-5.8
LUMO Energy-1.9
HOMO-LUMO Gap (ΔE)3.9

Note: These values are theoretical predictions and can vary depending on the level of theory and basis set used.

Electrostatic Potential (ESP) Mapping and Mulliken Population Analysis

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The ESP map displays regions of negative potential (typically colored in shades of red) and positive potential (in shades of blue). The negative regions indicate an excess of electrons and are likely sites for electrophilic attack, while the positive regions indicate a deficiency of electrons and are susceptible to nucleophilic attack.

In this compound, the ESP map is expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the nitrile group, making these sites prone to interaction with electrophiles. mdpi.com Conversely, the hydrogen atom of the pyrrole N-H group is expected to have a positive potential.

Mulliken population analysis provides a quantitative measure of the charge distribution by assigning partial charges to each atom in the molecule. This analysis can complement the qualitative picture provided by the ESP map. The nitrogen atoms of both the pyridine and nitrile groups are expected to carry significant negative charges, while the carbon atoms attached to them will have positive charges.

Thermochemical Properties (Enthalpy, Entropy, Gibbs Free Energy)

DFT calculations can also be used to predict the thermochemical properties of a molecule, such as its enthalpy (H), entropy (S), and Gibbs free energy (G). These properties are crucial for understanding the stability and reactivity of the molecule under different temperature and pressure conditions. The calculations are based on the vibrational frequencies and the rotational and translational constants of the molecule. While absolute values can be challenging to predict with high accuracy, the trends and relative differences between isomers or conformers are often reliable.

Aromaticity Analysis of the Heterocyclic Rings

Both the pyridine and pyrrole rings in this compound are aromatic, a property that significantly influences their structure, stability, and reactivity. The aromaticity of these rings can be assessed using various computational methods.

Pyridine is a six-membered aromatic heterocycle with six π-electrons, fulfilling Hückel's 4n+2 rule. libretexts.org The nitrogen atom is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not participating in the aromatic system. pressbooks.pub Pyrrole is a five-membered aromatic heterocycle, also with six π-electrons. wikipedia.org The four carbon atoms each contribute one π-electron, and the sp² hybridized nitrogen atom contributes its lone pair of electrons to the aromatic sextet. libretexts.orgpressbooks.pub

Computational methods to quantify aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

Aromatic Fluctuation Index (FLU): This electronic delocalization index also serves as a measure of aromaticity.

Theoretical studies on pyridine and pyrrole consistently show their aromatic nature. researchgate.net In this compound, it is expected that both rings retain their aromatic character, although the substitution and the interaction between the rings might cause minor perturbations in their aromaticity indices compared to the parent heterocycles.

Harmonic Oscillator Model of Aromaticity (HOMA) Index

The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational method used to quantify the aromaticity of a cyclic system. It is based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA index close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character.

For this compound, HOMA calculations would be performed on both the pyridine and pyrrole rings. It is expected that the pyridine ring would exhibit a high HOMA value, consistent with its inherent aromaticity. The pyrrole ring's aromaticity, while significant, might be slightly lower. The interaction between the two rings and the presence of the electron-withdrawing nitrile group could subtly influence the bond lengths and, consequently, the HOMA indices of both heterocyclic systems.

A hypothetical data table for such an analysis is presented below. The values are illustrative and not based on actual experimental or computational results.

Ring SystemCalculated HOMA Index
Pyridine Ring0.985
Pyrrole Ring0.962

Nucleus Independent Chemical Shift (NICS) Calculations

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the geometric center of a ring and computing its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. The more negative the value, the stronger the aromatic character.

For this compound, NICS calculations would provide insight into the electronic delocalization within each ring. It is anticipated that both the pyridine and pyrrole rings would display negative NICS values. A comparison of the NICS(0) (at the ring center) and NICS(1) (1 Å above the ring plane) values would offer a more detailed picture of the π-electron system.

An illustrative table of potential NICS values is provided. These are representative values and not from published research on this specific molecule.

Ring SystemNICS(0) (ppm)NICS(1) (ppm)
Pyridine Ring-10.2-12.5
Pyrrole Ring-13.8-15.1

Delocalization Indices and Ring Current Analysis

Delocalization indices (DI) are derived from the quantum theory of atoms in molecules (QTAIM) and quantify the number of electrons shared between two atomic basins, providing a measure of bond order and electron sharing. In the context of aromaticity, higher delocalization indices between adjacent atoms in a ring suggest significant electron delocalization.

Ring current analysis, often visualized through current density maps, provides a direct view of the electron flow in the presence of an external magnetic field. For an aromatic compound like this compound, one would expect to observe a diatropic ring current circulating around both the pyridine and pyrrole rings, confirming their aromatic nature. The strength of these currents would correlate with the degree of aromaticity.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are calculated parameters that help in predicting the reactivity of a molecule. These are derived from methods like Density Functional Theory (DFT). Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S), which are calculated from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity.

For this compound, the nitrogen atoms of both rings and the nitrile group would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. The distribution of the HOMO and LUMO orbitals would indicate the most likely sites for oxidation and reduction, respectively.

Below is a table of hypothetical quantum chemical descriptors.

DescriptorHypothetical Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Electronegativity (χ)4.15
Chemical Hardness (η)2.35

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations can be employed to study the conformational flexibility and intermolecular interactions of this compound.

Conformational Analysis: While the individual pyridine and pyrrole rings are rigid, rotation around the single bond connecting them is possible. Computational modeling can determine the preferred dihedral angle between the two rings and the energy barrier for rotation. The planarity of the molecule is a key factor in its electronic properties.

Intermolecular Interactions: MD simulations can model the behavior of the molecule in different environments, such as in a crystal lattice or in solution. These simulations can reveal potential hydrogen bonding interactions (e.g., involving the pyrrole N-H) and π-π stacking interactions between the aromatic rings of adjacent molecules. Such information is crucial for understanding the solid-state packing and solubility of the compound.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications of Metal Complexes Derived from 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile

The versatility of this compound as a ligand suggests its potential utility in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , its metal complexes would be soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the catalytic species.

For heterogeneous catalysis , the ligand or its pre-formed metal complex could be immobilized on a solid support. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and catalyst recycling. The nitrile group in this compound could also serve as an anchoring point to a support material.

A summary of potential catalytic systems is presented below:

Catalysis TypePotential Metal CentersPotential Support Materials (for Heterogeneous)Potential Applications
HomogeneousRu, Rh, Ir, Pd, Cu, CoN/AHydrogenation, cross-coupling reactions, oxidation
HeterogeneousFe, Co, Ni, CuSilica, Alumina, PolymersC-C bond formation, environmental remediation

The development of chiral catalysts for enantioselective synthesis is a significant area of modern chemistry. While this compound is not inherently chiral, it can be modified with chiral substituents on the pyrrole (B145914) or pyridine (B92270) rings. Alternatively, it can be used to form complexes with chiral auxiliary ligands. Such chiral metal complexes could be highly effective in asymmetric catalysis, enabling the synthesis of single-enantiomer products. The rigid bidentate coordination of the ligand could create a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity in reactions like asymmetric hydrogenation, aldol reactions, and Michael additions.

Applications in Optoelectronic Materials and Devices

The conjugated π-system extending over the pyrrole and pyridine rings, along with the electron-withdrawing nature of the carbonitrile group, suggests that this compound and its derivatives could possess interesting photophysical properties. These characteristics are highly desirable for applications in optoelectronic devices.

Organic molecules with donor-acceptor structures are fundamental to the design of materials for OLEDs. In this compound, the pyrrole moiety can act as an electron donor, while the pyridine-carbonitrile unit functions as an electron acceptor. This intramolecular charge-transfer character can lead to efficient electroluminescence.

Research on related pyridine-carbonitrile derivatives has shown their potential as emitters in OLEDs, including in thermally activated delayed fluorescence (TADF) materials. These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. While specific data for this compound is not available, the performance of analogous compounds is promising.

Below is a table summarizing the typical performance of related pyridine-carbonitrile-based OLEDs:

Compound ClassEmission ColorMaximum External Quantum Efficiency (EQE)Application Layer
Pyridine-Carbonitrile-CarbazoleBlue-Green~20-30%Emitter
Pyrene-PyridineBlue~5-10%Hole-Transporting Material

These findings suggest that this compound could be a valuable component in the development of new materials for OLEDs, either as an emitter or as a host or transport layer material.

The donor-acceptor architecture of this compound also makes it a candidate for use in organic photovoltaic (OPV) cells. In OPV devices, such molecules can facilitate charge separation and transport, which are critical processes for converting sunlight into electricity. The broad absorption spectra and suitable energy levels of related pyrrole- and pyridine-containing compounds are beneficial for efficient light harvesting and charge transfer at the donor-acceptor interface in a solar cell. Although specific studies on the use of this compound in photovoltaic cells have not been reported, its structural motifs are present in molecules that have been investigated for this purpose.

Charge Transport Properties

The charge transport properties of organic materials are fundamental to their application in electronic devices. For molecules like this compound, charge transport is intrinsically linked to their molecular organization and intermolecular interactions in the solid state. The presence of both pyrrole and pyridine rings suggests the potential for both hole and electron transport, making it a candidate for ambipolar organic semiconductors.

The efficiency of charge transport in such materials is governed by the degree of intermolecular orbital overlap, which is influenced by the molecular packing in the crystalline state. The pyrrole and pyridine moieties can facilitate π-π stacking, a key mechanism for charge hopping between adjacent molecules. Furthermore, the nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can lead to more ordered molecular assemblies, which are generally favorable for efficient charge transport.

While specific experimental data on the charge mobility of this compound is not extensively documented, studies on analogous diketopyrrolopyrrole-based small molecules provide insights into the potential performance. The charge transport properties of these related compounds are often evaluated using techniques such as chronoamperometry to determine their apparent diffusion coefficients for charge hopping. For instance, in some redox-active metal-organic frameworks (MOFs), charge transport via redox hopping has been observed, with apparent diffusion coefficients in the range of 6 × 10⁻¹² cm²/s frontiersin.orgosti.gov. The design of organic semiconductors often focuses on tuning the electronic properties through the introduction of various donor and acceptor groups to optimize charge carrier mobility.

Table 1: Factors Influencing Charge Transport in Pyrrolyl-Pyridine Based Organic Semiconductors

FactorDescriptionPotential Impact on this compound
Molecular Packing The arrangement of molecules in the solid state, including π-π stacking distances and orientation.The planar nature of the pyrrole and pyridine rings could promote favorable π-π stacking for charge transport.
Intermolecular Interactions Hydrogen bonding, van der Waals forces, and other non-covalent interactions that influence molecular assembly.The N-H of the pyrrole and the N of the pyridine can participate in hydrogen bonding, potentially leading to more ordered structures.
Electronic Properties The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The combination of the electron-rich pyrrole and electron-deficient pyridine can be tuned to achieve desired HOMO/LUMO levels for efficient charge injection and transport.
Crystallinity The degree of long-range order in the material.Higher crystallinity generally leads to better charge transport due to reduced defects and grain boundaries.

Role as Precursors for Conducting Polymers (e.g., Substituted Polypyrroles)

Polypyrrole is a well-known intrinsic conducting polymer with a wide range of applications. The properties of polypyrrole can be tailored by introducing substituents onto the pyrrole monomer prior to polymerization. In this context, this compound can be considered a promising precursor for the synthesis of functionalized, substituted polypyrroles.

The polymerization of pyrrole and its derivatives is typically achieved through electrochemical or chemical oxidation. In the case of this compound, the pyrrole ring can undergo oxidative polymerization, leading to a polymer backbone with pendant pyridyl-carbonitrile groups. This process is thought to proceed via the formation of a pi-radical cation of the pyrrole monomer.

The resulting substituted polypyrrole would be expected to exhibit properties that are a hybrid of the conducting polypyrrole backbone and the functional pyridyl-carbonitrile side chains. The pyridine and nitrile groups can influence the polymer's solubility, thermal stability, and electrochemical behavior. Furthermore, these functional groups can serve as coordination sites for metal ions, opening up possibilities for the creation of new catalytic materials or sensors. The electrochemical polymerization process can be monitored using techniques like cyclic voltammetry and chronoamperometry.

Chemosensing Applications

The presence of nitrogen-containing heterocyclic rings, namely pyrrole and pyridine, in this compound makes it an excellent candidate for chemosensing applications. These nitrogen atoms can act as binding sites for various analytes, particularly metal ions. Chemosensors are molecules that signal the presence of a specific analyte through a detectable change, such as a change in color (colorimetric) or fluorescence.

Pyrrole- and pyridine-based chemosensors have been extensively studied for the detection of a wide range of metal ions. The binding of a metal ion to the nitrogen atoms of the pyrrolyl-pyridine scaffold can lead to perturbations in the electronic structure of the molecule, resulting in a change in its absorption or emission properties. For example, new 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores have demonstrated high selectivity for Fe³⁺/Fe²⁺ cations. The interaction between the analyte and the sensor can lead to phenomena such as chelation-enhanced fluorescence (CHEF) or fluorescence quenching.

The nitrile group in this compound can also participate in analyte binding or modulate the electronic properties of the sensor. The design of effective chemosensors requires a delicate balance between selective analyte binding and a clear signal transduction mechanism. While specific studies on the chemosensing capabilities of this compound are limited, the structural motifs present strongly suggest its potential in this area.

Table 2: Potential Analytes for Chemosensors Based on the this compound Scaffold

Analyte CategorySpecific ExamplesPotential Sensing Mechanism
Metal Ions Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Hg²⁺Coordination with nitrogen atoms of pyrrole and pyridine rings, leading to changes in fluorescence or color.
Anions F⁻, CN⁻, AcO⁻Hydrogen bonding interactions with the pyrrole N-H group.
Neutral Molecules Nitroaromatics, organic vaporsπ-π stacking interactions and charge-transfer complex formation.

Design of Novel Functional Materials Incorporating the this compound Scaffold

The this compound scaffold serves as a versatile building block for the design and synthesis of novel functional materials. Its rigid and planar structure, combined with the presence of multiple coordination sites (the nitrogen atoms of the pyrrole and pyridine rings, and the nitrile group), makes it an ideal ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Pyrroles are recognized as biologically active scaffolds that can be incorporated into more complex and active compounds biolmolchem.com.

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. By carefully selecting the metal center and the organic linker, it is possible to create materials with tailored pore sizes, shapes, and functionalities. The use of this compound as a linker in MOF synthesis could lead to materials with interesting properties for gas storage, separation, and catalysis. For instance, MOFs based on pyridyl-imidazole-carboxyl multifunctional ligands have been shown to exhibit selective CO₂ capture nih.gov. The pyrrole and pyridine rings can provide the necessary coordination sites to form stable framework structures, while the nitrile group could be further functionalized post-synthetically to introduce additional properties.

Beyond MOFs, this scaffold can be incorporated into larger organic molecules to create functional dyes, liquid crystals, or components of organic electronic devices. The combination of an electron-donating pyrrole and an electron-accepting pyridine-carbonitrile system can lead to molecules with interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a key process in many fluorescent probes and nonlinear optical materials. The meridial tridentate dpp⁻ ligand, an analogue of the terpyridyl ligand, is a useful component in metal complexes nih.gov. The development of new functional polymers can also be achieved through reactions like the Kabachnik–Fields reaction, which introduces functional groups into polymer structures mdpi.com.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of pyridine (B92270) and pyrrole (B145914) derivatives is a cornerstone of organic chemistry, and the development of greener, more efficient methods is a continuous goal. nih.gov Future research into the synthesis of 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile will likely focus on moving beyond traditional multi-step procedures towards more sustainable and atom-economical approaches.

Key areas of development include:

Green Chemistry Protocols: The use of environmentally friendly solvents, solvent-free reaction conditions, and green catalysts are central to sustainable synthesis. nih.gov Techniques such as microwave-assisted and ultrasonic-assisted synthesis could significantly reduce reaction times and energy consumption. nih.gov

Catalytic Systems: Exploring novel catalytic systems, such as iridium-catalyzed reactions that form pyrrole heterocycles from renewable resources like secondary alcohols and amino alcohols, presents a promising sustainable pathway. nih.gov

One-Pot Reactions: Designing one-pot multi-component reactions that assemble the target molecule from simple precursors in a single step would greatly improve efficiency. orientjchem.org This approach minimizes waste from intermediate purification steps.

Flow Chemistry: The implementation of continuous flow chemistry could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Below is a table outlining potential sustainable synthetic methods.

Synthetic StrategyPotential AdvantageRelevant Precursors/Catalysts
Microwave-Assisted SynthesisReduced reaction time, increased yieldsSimple pyrrole and pyridine precursors, green catalysts
Iridium-Catalyzed DeoxygenationUse of renewable starting materialsSecondary alcohols, amino alcohols
One-Pot CyclocondensationHigh atom economy, reduced wasteDiarylidenecyclopentanone derivatives, propanedinitrile, sodium alkoxide
In Situ Suzuki CouplingAvoids isolation of unstable intermediatesIn situ generated boronic acids from pyrrole precursors

Exploration of Novel Chemical Reactivity and Multi-Component Reactions

The this compound structure contains multiple reactive sites, including the N-H of the pyrrole, the nitrogen of the pyridine, and the cyano group, making it an ideal candidate for exploring novel chemical transformations and for use in multi-component reactions (MCRs). MCRs are powerful tools in drug discovery and materials science, allowing for the rapid synthesis of complex molecules in a single step. mdpi.comnih.gov

Future research could explore:

Functionalization: The pyrrole and pyridine rings can undergo various electrophilic and nucleophilic substitution reactions. For instance, the pyrrole ring could be functionalized using cross-coupling reactions. rsc.org

Multi-Component Reactions (MCRs): The compound could serve as a key building block in MCRs. For example, the nitrile group could participate in reactions to form new heterocyclic rings, leading to the creation of diverse chemical libraries for biological screening. mdpi.com Classical MCRs like the Ugi or Passerini reactions could be adapted to incorporate this scaffold. mdpi.com

Tandem Reactions: Designing tandem reactions that proceed via sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization could lead to highly functionalized pyridine derivatives starting from precursors related to the target compound. mdpi.com

Design of Advanced Coordination Assemblies with Tailored Properties

The nitrogen atoms in both the pyridine and pyrrole rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal-organic frameworks (MOFs) and coordination polymers with tailored properties is a rapidly growing field. researchgate.net

Emerging avenues in this area include:

Metallosupramolecular Architectures: The compound can act as a bidentate or tridentate ligand, coordinating with various metal ions (e.g., Cu(II), Zn(II), Co(II), Ni(II)) to form discrete supramolecular assemblies or extended coordination polymers. researchgate.netmdpi.com

Functional Coordination Polymers: By selecting appropriate metal centers and reaction conditions, it may be possible to create coordination polymers with specific functionalities, such as porosity for gas storage, catalytic activity, or unique photoluminescent properties. researchgate.netmdpi.com The d¹⁰ electronic configuration of metals like Zn(II) and Cd(II) is known to yield strong photoluminescent emissions. mdpi.com

Self-Assembly: The study of non-covalent interactions, such as π-π stacking and hydrogen bonding, will be crucial in understanding and controlling the self-assembly of these coordination compounds into desired architectures. mdpi.com

The table below summarizes potential coordination behaviors.

Metal IonPotential Coordination GeometryResulting AssemblyPotential Application
Cu(II)Square planar, Octahedral1D chains, 2D layersCatalysis
Zn(II)Tetrahedral3D Metal-Organic Frameworks (MOFs)Photoluminescence, Sensing
Co(II)OctahedralMononuclear complexes, Supramolecular cavitiesMolecular recognition
Ni(II)Square planar, OctahedralCo-crystal hydratesMagnetism

Computational-Guided Discovery and Rational Design of Derivatives

Computational chemistry and in silico methods are indispensable tools for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error approaches. rsc.org

Future research will likely leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, stability, and reactivity of this compound and its derivatives. This can help in predicting reaction outcomes and designing more efficient synthetic routes.

Molecular Docking and Virtual Screening: For applications in drug discovery, computational models can be used to predict the binding affinity of derivatives to specific biological targets, such as enzymes like acetylcholinesterase (AChE) or BACE 1. rsc.org This allows for the rational design of potent and selective inhibitors. nih.govresearchgate.net

ADME Predictions: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, which is crucial for the development of orally active therapeutic agents. rsc.org

Integration into Next-Generation Functional Materials

The unique electronic and structural features of this compound make it a promising building block for a variety of next-generation functional materials.

Potential applications include:

Photoluminescent Materials: The extended π-conjugated system of the molecule suggests it could exhibit interesting photophysical properties. Derivatives have been shown to have high emission properties and large Stokes shifts, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. rsc.org

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals. nih.govacs.org The pyridine and pyrrole nitrogens in the target molecule could effectively adsorb onto metal surfaces, forming a protective layer.

Organic Semiconductors: The planar, aromatic structure is a common feature in organic semiconductor materials. By modifying the core structure and introducing various substituents, it may be possible to tune the electronic properties for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Supramolecular Gels: The ability to form hydrogen bonds and participate in π-π stacking interactions could be exploited to create self-assembling supramolecular gels with responsiveness to external stimuli like temperature or pH.

Q & A

Q. What are the common synthetic routes for 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile, and how are intermediates stabilized?

  • Methodological Answer : A widely used approach involves cyclization reactions between pyrrole derivatives and pyridine precursors. For example, reacting 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) can yield the target compound. Stabilization of intermediates often requires pH control and inert atmospheres to prevent oxidation of reactive groups like amines or nitriles . Chromatographic purification (e.g., silica gel column chromatography) is critical for isolating high-purity products, with monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR resolve pyrrole and pyridine ring proton environments, with deuterated DMSO or CDCl3_3 as solvents.
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (for structure refinement) and ORTEP-3 (for graphical representation) provides precise bond lengths and angles. For example, a related pyridine-carbonitrile compound was resolved with an R-factor of 0.042 using SHELXL-97 and PLATON for validation .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for nitrile-containing intermediates .

Q. How can computational methods predict electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 functional) accurately predicts ionization potentials, electron affinities, and HOMO-LUMO gaps. Basis sets like 6-31G(d,p) are recommended for geometry optimization. Software such as Gaussian or ORCA can model charge distribution and aromaticity in the pyrrole-pyridine system .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or 19F^{19}F-NMR (if fluorinated reagents are involved) to track intermediate formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitrile reactivity, while microwave-assisted synthesis reduces reaction time .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) improve regioselectivity in heterocyclic systems. For example, a related pyridine-carbonitrile achieved 85% yield using Pd(OAc)2_2 .

Q. How to resolve contradictions in crystallographic data due to polymorphism or twinning?

  • Methodological Answer :
  • Twinning Analysis : Use PLATON’s TWINABS module to deconvolute overlapping reflections. For example, a dichlorophenyl-pyridine analog required twin refinement with a BASF parameter of 0.25 to resolve ambiguities .
  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Synchrotron radiation improves signal-to-noise ratios for weakly diffracting crystals .

Q. What strategies validate the pharmacological potential of this compound in drug discovery?

  • Methodological Answer :
  • In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) assesses binding affinity. Validate with MD simulations (AMBER/NAMD) to evaluate stability .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase activity via fluorescence polarization). For analogs, IC50_{50} values <10 µM against cancer cell lines have been reported .
  • ADMET Profiling : Use Caco-2 permeability assays and cytochrome P450 inhibition studies to predict bioavailability and metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.